6-Tert-butyl-3-cyclopropoxypyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Tert-butyl-3-cyclopropoxypyridin-2-amine is a compound that features a tert-butyl group, a cyclopropoxy group, and a pyridin-2-amine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Tert-butyl-3-cyclopropoxypyridin-2-amine typically involves the following steps:
Formation of the pyridine core: This can be achieved through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Introduction of the tert-butyl group: This step can be performed using tert-butyl halides in the presence of a base.
Cyclopropoxylation: The cyclopropoxy group can be introduced via a nucleophilic substitution reaction using cyclopropyl halides.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors may be employed.
Chemical Reactions Analysis
Types of Reactions
6-Tert-butyl-3-cyclopropoxypyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the cyclopropoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Cyclopropyl halides in the presence of a base.
Major Products
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridines.
Scientific Research Applications
6-Tert-butyl-3-cyclopropoxypyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 6-Tert-butyl-3-cyclopropoxypyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6-Tert-butyl-3-ethoxypyridin-2-amine
- 6-Tert-butyl-3-methoxypyridin-2-amine
- 6-Tert-butyl-3-propoxypyridin-2-amine
Comparison
6-Tert-butyl-3-cyclopropoxypyridin-2-amine is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties compared to its ethoxy, methoxy, and propoxy analogs. These differences can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for specific research applications.
Properties
Molecular Formula |
C12H18N2O |
---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
6-tert-butyl-3-cyclopropyloxypyridin-2-amine |
InChI |
InChI=1S/C12H18N2O/c1-12(2,3)10-7-6-9(11(13)14-10)15-8-4-5-8/h6-8H,4-5H2,1-3H3,(H2,13,14) |
InChI Key |
IJBATFRWLUIMII-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC(=C(C=C1)OC2CC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.